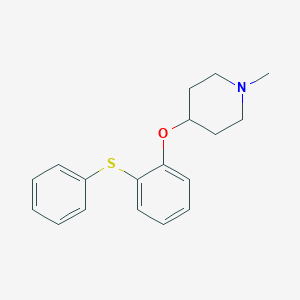![molecular formula C25H24Cl2N2S B374864 1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374864.png)
1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a dichlorinated benzobbenzothiepin moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzobbenzothiepin core, followed by chlorination and subsequent attachment of the piperazine ring. Common reagents used in these steps include chlorinating agents like thionyl chloride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzob
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include other benzothiepin derivatives and piperazine-substituted molecules. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications . The uniqueness of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24Cl2N2S |
|---|---|
Molecular Weight |
455.4g/mol |
IUPAC Name |
1-benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine |
InChI |
InChI=1S/C25H24Cl2N2S/c26-20-9-10-24-19(15-20)16-23(21-7-4-8-22(27)25(21)30-24)29-13-11-28(12-14-29)17-18-5-2-1-3-6-18/h1-10,15,23H,11-14,16-17H2 |
InChI Key |
NRQUMGJPAWYFEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(dimethylamino)ethoxy]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374781.png)
![N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)

![1-(7-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374787.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-N-(2-propynyl)amine](/img/structure/B374789.png)
![2-(2-chlorodibenzo[b,f]thiepin-10-yl)-N,N-dimethylethanamine](/img/structure/B374790.png)
![N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine](/img/structure/B374793.png)
![1-{2-[1,1-Bis(4-fluorophenyl)ethoxy]ethyl}pyrrolidine](/img/structure/B374795.png)
![2-[bis(4-fluorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374796.png)
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide](/img/structure/B374799.png)
![N-[3-(9-fluorodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374800.png)
![2-(4-{4-[4-Cyclopentyl(propionyl)anilino]butyl}-1-piperazinyl)ethyl propionate](/img/structure/B374802.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-1-propanamine](/img/structure/B374803.png)
![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)
